2-(2,5-Dichlorophenoxy)butanoyl chloride 2-(2,5-Dichlorophenoxy)butanoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160257-54-4
VCID: VC2814094
InChI: InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3
SMILES: CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Molecular Formula: C10H9Cl3O2
Molecular Weight: 267.5 g/mol

2-(2,5-Dichlorophenoxy)butanoyl chloride

CAS No.: 1160257-54-4

Cat. No.: VC2814094

Molecular Formula: C10H9Cl3O2

Molecular Weight: 267.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dichlorophenoxy)butanoyl chloride - 1160257-54-4

Specification

CAS No. 1160257-54-4
Molecular Formula C10H9Cl3O2
Molecular Weight 267.5 g/mol
IUPAC Name 2-(2,5-dichlorophenoxy)butanoyl chloride
Standard InChI InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3
Standard InChI Key QCQPLNNBTMZBAE-UHFFFAOYSA-N
SMILES CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Canonical SMILES CCC(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl

Introduction

Chemical Properties and Structure

Structural Features

2-(2,5-Dichlorophenoxy)butanoyl chloride consists of a 2,5-dichlorophenoxy group linked to a butanoyl chloride moiety . The structural arrangement includes:

  • A benzene ring with chlorine substitutions at positions 2 and 5

  • A phenoxy oxygen connecting the aromatic ring to the aliphatic chain

  • A butanoyl chloride group with a highly reactive carbonyl-chlorine bond

  • A chiral center at the carbon atom attached to the phenoxy group

Physical and Chemical Properties

The compound exhibits characteristic properties that influence its reactivity and applications. Table 1 summarizes the key physical and chemical properties of 2-(2,5-Dichlorophenoxy)butanoyl chloride:

Table 1: Physical and Chemical Properties of 2-(2,5-Dichlorophenoxy)butanoyl chloride

PropertyValueReference
Molecular FormulaC₁₀H₉Cl₃O₂
Molecular Weight267.54 g/mol
CAS Number1160257-54-4
MDL NumberMFCD12197835
IUPAC Name2-(2,5-dichlorophenoxy)butanoyl chloride
InChI1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-5-6(11)3-4-7(9)12/h3-5,8H,2H2,1H3
InChI KeyQCQPLNNBTMZBAE-UHFFFAOYSA-N
SMILESCCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl
Physical StateLikely colorless to light yellow liquid/solid
Storage Temperature2-8°C
Commercial Purity≥95%

The recommended storage temperature of 2-8°C indicates sensitivity to environmental conditions , which aligns with the typical reactivity characteristics of acyl chlorides.

Chemical Reactivity

As an acyl chloride, 2-(2,5-Dichlorophenoxy)butanoyl chloride demonstrates high reactivity, particularly toward nucleophiles. The compound serves as an effective acylating agent, forming covalent bonds through nucleophilic attack on the carbonyl carbon. Key reaction pathways include:

  • Nucleophilic Substitution: Reacts with alcohols to form esters

  • Amide Formation: Reacts with amines to produce amides

  • Hydrolysis: Undergoes reaction with water to form the corresponding carboxylic acid, releasing hydrogen chloride

  • Reduction: Can be reduced to form alcohols using appropriate reducing agents

The presence of chlorine atoms at positions 2 and 5 on the phenyl ring influences the electronic distribution, potentially affecting the compound's reactivity profile compared to other dichlorophenoxy derivatives.

ParameterConditionsBasis
Reactants2,5-Dichlorophenol and butanoyl chloride
Catalyst/BasePyridine or triethylamine
SolventAnhydrous conditions (e.g., toluene)
Temperature60-140°C
Reaction Time60-240 minutes

From 2-(2,5-Dichlorophenoxy)butanoic Acid

Another potential approach involves the chlorination of 2-(2,5-dichlorophenoxy)butanoic acid using chlorinating agents:

  • Starting with 2-(2,5-dichlorophenoxy)butanoic acid (CAS: 67021-77-6)

  • Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

  • Reaction under anhydrous conditions to avoid hydrolysis of the acyl chloride product

For the structurally related 2,4-dichlorobenzoyl chloride, a method involving catalyzed chlorination has been described, which could potentially be adapted for 2-(2,5-Dichlorophenoxy)butanoyl chloride synthesis .

Related Compounds and Structural Analogs

Comparison with 2-(2,4-Dichlorophenoxy)butanoyl chloride

2-(2,4-Dichlorophenoxy)butanoyl chloride (CAS: 854874-29-6) is a structural isomer of 2-(2,5-Dichlorophenoxy)butanoyl chloride, differing only in the position of one chlorine atom on the phenyl ring. This subtle structural difference may influence reactivity, biological activity, and physical properties.

Table 3: Comparative Analysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride and Related Compound

Property2-(2,5-Dichlorophenoxy)butanoyl chloride2-(2,4-Dichlorophenoxy)butanoyl chloride
Molecular FormulaC₁₀H₉Cl₃O₂C₁₀H₉Cl₃O₂
Molecular Weight267.54 g/mol267.54 g/mol
CAS Number1160257-54-4854874-29-6
Chlorine Positions2,52,4
ReactivityAcylating agentAcylating agent
ApplicationsOrganic synthesis intermediateOrganic synthesis, herbicide precursor
Reference

Derivatives and Related Structures

Several compounds structurally related to 2-(2,5-Dichlorophenoxy)butanoyl chloride have been studied:

  • (2S)-2-(2,5-Dichlorophenoxy)butanoic acid (CAS: 67021-77-6): The carboxylic acid derivative with molecular formula C₁₀H₁₀Cl₂O₃ and molecular weight 249.09 g/mol . This compound would result from the hydrolysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride.

  • 4-(2,4-Dichlorophenoxy)butanohydrazide (CAS: 131426-24-9): A related compound containing a hydrazide group with potential biological activities.

  • 2,5-Dichlorophenoxyacetic acid: A structural analog with potential herbicidal properties similar to the widely used 2,4-dichlorophenoxyacetic acid (2,4-D).

AspectRecommendationBasis
StorageKeep at 2-8°C in tightly sealed containers
Environmental ControlUse in well-ventilated areas or fume hoodsStandard practice for acyl chlorides
Personal ProtectionChemical-resistant gloves, safety goggles, lab coatStandard practice for irritants
Respiratory ProtectionAppropriate respirator when ventilation is inadequateStandard practice for irritants
Spill ManagementAvoid water contact; neutralize with dry base materialsBased on acyl chloride reactivity
Waste DisposalFollow local regulations for halogenated organic wasteStandard practice for chlorinated compounds

Analytical Methods and Characterization

The characterization and analysis of 2-(2,5-Dichlorophenoxy)butanoyl chloride can be achieved through various analytical techniques common in organic chemistry:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation through characteristic chemical shifts of aromatic protons, methylene groups, and the chiral carbon

  • Infrared (IR) Spectroscopy: Identification of characteristic absorption bands for C=O stretching (typically 1790-1815 cm⁻¹ for acyl chlorides) and C-Cl stretching

  • Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis

Chromatographic Techniques

  • Gas Chromatography (GC): Assessment of purity and composition

  • High-Performance Liquid Chromatography (HPLC): Analysis of reaction progress and product purity

Research Gaps and Future Directions

The current research landscape reveals several knowledge gaps and opportunities for further investigation of 2-(2,5-Dichlorophenoxy)butanoyl chloride:

  • Optimized Synthesis: Development and optimization of specific synthesis routes with improved yields and purity

  • Comparative Studies: Investigation of reactivity differences between 2,5- and 2,4-dichlorophenoxy derivatives

  • Biological Activity Screening: Systematic evaluation of the biological activities of derivatives

  • Structure-Activity Relationships: Analysis of how the 2,5-dichloro substitution pattern affects properties and activities compared to other substitution patterns

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods

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